methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 2177267-27-3
Cat. No.: VC17486082
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2177267-27-3 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10-,11+/m0/s1 |
| Standard InChI Key | JTHIIAZHYJFKHG-ZRUFSTJUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a bicyclo[2.2.1]heptane core, a bridged bicyclic system that imposes significant steric constraints and rigidity. Key functional groups include:
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A Boc-protected amino group at the C3 position, providing stability against nucleophilic attack and acidic conditions.
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A methyl ester at the C2 position, enhancing solubility in organic solvents and facilitating further derivatization.
The stereochemistry (1S,2S,3R,4R) is critical for its interactions in asymmetric synthesis and biological systems.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2177267-27-3 |
| IUPAC Name | Methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The Boc group’s lipophilicity balances the ester’s polarity, making the compound suitable for stepwise synthetic protocols.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically involves two sequential steps:
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Boc Protection: Introduction of the Boc group to a primary or secondary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
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Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of a coupling agent (e.g., DCC) or acid catalyst.
A hypothetical pathway is outlined below:
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Starting Material: Bicyclo[2.2.1]heptane-2-carboxylic acid derivative with a free amino group.
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Boc Protection:
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Methyl Ester Formation:
Industrial Considerations
Large-scale production requires optimization for yield and purity. Continuous-flow reactors and immobilized catalysts may enhance efficiency, though specific industrial data remain undisclosed.
Applications in Organic Synthesis
Peptide Synthesis
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables selective deprotection under acidic conditions (e.g., TFA) without affecting acid-labile esters.
Chiral Auxiliary
The rigid bicyclic framework serves as a chiral auxiliary in asymmetric reactions, inducing stereoselectivity in C–C bond formations. For example, it may direct the configuration of aldol adducts or Michael additions.
Intermediate for Bioactive Molecules
Bicyclo[2.2.1]heptane derivatives are explored for:
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Anticancer Agents: Analogues with modified substituents show CXCR2 receptor antagonism, inhibiting metastasis in pancreatic cancer models.
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Neurological Therapeutics: Bicyclic scaffolds target orexin receptors for treating insomnia and cognitive disorders.
Research Findings and Biological Activity
Comparative Analysis
| Feature | This Compound | Camphor Derivatives |
|---|---|---|
| Core Structure | Bicyclo[2.2.1]heptane | Bicyclo[2.2.1]heptan-2-one |
| Functional Groups | Boc-amino, methyl ester | Ketone, hydroxyl |
| Applications | Peptide synthesis, drug intermediates | Antimicrobials, fragrances |
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